molecular formula C11H15NO2S B13173451 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13173451
M. Wt: 225.31 g/mol
InChI Key: QDWIZLVOHOBWNC-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a piperidine ring that contains a methylsulfanyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 4-(methylsulfanyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often require a catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carboxylic acid.

    Reduction: 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is not well-documented. it is likely to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the piperidine and furan rings can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methyl-piperidin-1-yl)-furan-2-carbaldehyde: Similar structure but lacks the methylsulfanyl group.

    5-(Piperidin-1-yl)-furan-2-carbaldehyde: Similar structure but lacks both the methyl and sulfanyl groups.

Uniqueness

The presence of the methylsulfanyl group in 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde distinguishes it from similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(4-methylsulfanylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-15-10-4-6-12(7-5-10)11-3-2-9(8-13)14-11/h2-3,8,10H,4-7H2,1H3

InChI Key

QDWIZLVOHOBWNC-UHFFFAOYSA-N

Canonical SMILES

CSC1CCN(CC1)C2=CC=C(O2)C=O

Origin of Product

United States

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